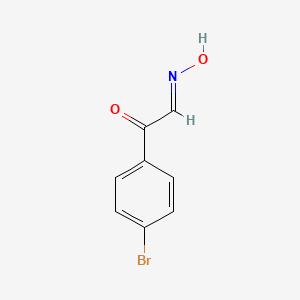

![molecular formula C6H6O3Ti B12284568 [1,2-Benzenediolato(2)-O,O']oxotitanium CAS No. 93459-84-8](/img/structure/B12284568.png)

[1,2-Benzenediolato(2)-O,O']oxotitanium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

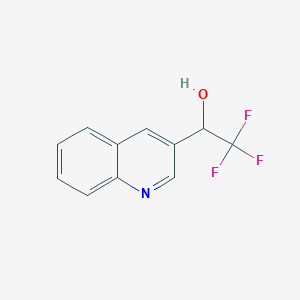

[1,2-ベンゼンジオラト(2)-O,O’]オキソチタンは、その触媒特性で知られるチタン系化合物です。炭素-炭素結合の形成を促進する能力により、さまざまな有機反応で頻繁に使用されます。この化合物は、1,2-ベンゼンジオラト配位子とオキソ基に配位したチタン原子によって特徴付けられます。

準備方法

合成経路と反応条件

[1,2-ベンゼンジオラト(2)-O,O’]オキソチタンの合成は、一般的に、塩基の存在下で四塩化チタンとカテコール(1,2-ベンゼンジオール)を反応させることから始まります。反応は以下のとおりです。

反応物: 四塩化チタン(TiCl4)とカテコール(C6H4(OH)2)。

条件: 反応は、酸化を防ぐために、窒素またはアルゴンなどの不活性雰囲気下で行われます。反応中に生成される塩化水素を中和するため、トリエチルアミン(Et3N)などの塩基が使用されます。

手順: 四塩化チタンを、ジクロロメタンなどの適切な溶媒中のカテコールと塩基の溶液に滴下します。混合物を室温で撹拌して反応が完了するまで反応させます。これは通常、色の変化によって示されます。

工業的製造方法

[1,2-ベンゼンジオラト(2)-O,O’]オキソチタンの工業的製造は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、次のものがあります。

スケールアップ: 反応物と溶媒を大量に使用します。

最適化: 収率と純度を最大限に高めるために反応条件を最適化します。

精製: 再結晶またはクロマトグラフィーなどの技術を使用して最終生成物を精製します。

化学反応の分析

反応の種類

[1,2-ベンゼンジオラト(2)-O,O’]オキソチタンは、次のようなさまざまな種類の反応を起こすことが知られています。

触媒反応: マイケル反応やアルドール型反応で触媒として作用します。

酸化と還元: この化合物は酸化還元反応に参加できますが、触媒として使用される方が一般的です。

一般的な試薬と条件

マイケル反応: [1,2-ベンゼンジオラト(2)-O,O’]オキソチタンの存在下で、ケテンシリルアセタールはα,β-不飽和ケトンと反応してマイケル付加物を形成します.

アルドール反応: この化合物は、ケテンシリルアセタールとアルデヒドの反応を触媒して、β-ヒドロキシカルボン酸エステルを生成します.

主な生成物

マイケル付加物: ケテンシリルアセタールとα,β-不飽和ケトンの反応から形成されます。

β-ヒドロキシカルボン酸エステル: ケテンシリルアセタールとアルデヒドのアルドール反応から生成されます。

科学研究での応用

[1,2-ベンゼンジオラト(2)-O,O’]オキソチタンは、科学研究において幅広い用途があります。

化学: 有機合成、特に炭素-炭素結合形成反応の触媒として使用されます

生物学と医学:

産業: さまざまな産業プロセスにおけるファインケミカルや中間体の製造に使用されます。

科学的研究の応用

[1,2-Benzenediolato(2)-O,O’]oxotitanium has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis, particularly in carbon-carbon bond-forming reactions

Biology and Medicine:

Industry: Employed in the production of fine chemicals and intermediates for various industrial processes.

作用機序

[1,2-ベンゼンジオラト(2)-O,O’]オキソチタンがその触媒効果を発揮するメカニズムは、チタン中心への配位による反応物の活性化に関与しています。この配位は、反応の活性化エネルギーを下げる遷移状態の形成を促進し、その結果反応速度が向上します。関与する分子標的と経路には、次のものがあります。

カルボニル基への配位: 求核攻撃に対してそれらを活性化します。

遷移状態の安定化: チタン中心との相互作用を通して。

類似化合物との比較

類似化合物

四塩化チタン(TiCl4): さまざまな化学反応で使用される一般的なチタン化合物です。

チタンイソプロポキシド(Ti(OiPr)4): 有機合成で使用される別のチタン系触媒です。

独自性

[1,2-ベンゼンジオラト(2)-O,O’]オキソチタンは、特定の配位環境により、独特の触媒特性を示す点で独自です。 四塩化チタンやチタンイソプロポキシドとは異なり、マイケル反応やアルドール反応など、特定の反応における化学選択性と効率が向上します .

特性

CAS番号 |

93459-84-8 |

|---|---|

分子式 |

C6H6O3Ti |

分子量 |

173.98 g/mol |

IUPAC名 |

benzene-1,2-diol;oxotitanium |

InChI |

InChI=1S/C6H6O2.O.Ti/c7-5-3-1-2-4-6(5)8;;/h1-4,7-8H;; |

InChIキー |

KNSPECAPESFHOZ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)O)O.O=[Ti] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol](/img/structure/B12284525.png)

![1-[3-(Benzyloxy)cyclobutyl]methanamine](/img/structure/B12284529.png)

![(3a'S,4'R,5'R,6a'R)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-N-[(1R)-2-hydroxy-1-phenylethyl]-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxamide](/img/structure/B12284563.png)

![Ethyl (1S,2R,3S,4S,5S)-2,3-O-(Isopropylidene)-4-hydroxybicyclo[3.1.0]hexanecarboxylate](/img/structure/B12284571.png)